ROCK Inhibitor

Vue d'ensemble

Description

ROCK Inhibitor, specifically Y-27632, is a selective inhibitor of the p160-Rho-associated coiled kinase (ROCK) and is a factor that enhances embryonic stem cell survival upon single cell dissociation . It is a selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK) including p160Rock (Ki=140nM) and Rock-II .

Synthesis Analysis

The design of novel ROCK inhibitors has been approached using fragment-based de novo drug design . Caffeic acid (an aglycone of acteoside) as a scaffold and fragments from 336 reported ROCK inhibitors were used for the design of novel leads . The designed leads showed better binding than the approved drug fasudil and also interacted with the key hinge region residue Met156 of ROCK I .Molecular Structure Analysis

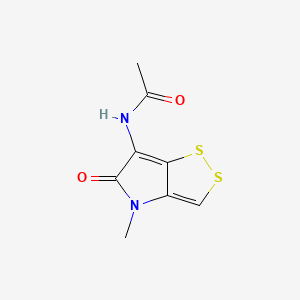

The molecular structure of ROCK inhibitors has been studied using computational techniques such as molecular docking, virtual screening, fragment-based method, de novo approach, pharmacophore, and QSAR . The molecular weight of ROCK Inhibitor is 380.46 and its molecular formula is C21H20N2O3S .Chemical Reactions Analysis

The chemical reactions involved in the action of ROCK inhibitors have been studied using a set of chemical reaction rules to carry out the fragmentation, generating fragments that can be put together back to construct a new molecule using known chemistries .Physical And Chemical Properties Analysis

The physical and chemical properties of ROCK inhibitors have been analyzed using in-silico techniques. These techniques trace drug-like molecules on the basis of 2D depiction (physical, chemical properties) and molecules must fulfill up to 2 of these rules otherwise represent some ADMET obstacles .Applications De Recherche Scientifique

Stem Cell Research

ROCK Inhibitors like Y-27632 enhance the survival of human embryonic stem (ES) cells. They prevent apoptosis (anoikis) when ES cells are dissociated into single cells, thus improving cloning efficiency and embryoid body formation .

Ophthalmology

In ophthalmology, ROCK Inhibitors are used as effective drugs for diseases like glaucoma. For instance, ripasudil eye drops have been approved in Japan. They promote adhesion and proliferation of corneal endothelial cells, which is crucial for corneal transplant success .

Vascular Tone and Optic Nerve Health

Application of ROCK Inhibitors may increase myogenic vascular tone via endothelin 1. This can improve optic nerve head perfusion, reducing retinal ganglion cell (RGC) loss, which is beneficial in conditions like glaucoma .

Cancer Therapy

ROCK Inhibitors have shown promise in multiple preclinical cancer models. They are being explored for their potential utility in clinical cancer therapy as they may overcome hurdles encountered in traditional treatments .

Glaucoma Treatment Beyond IOP Reduction

Unlike conventional medications, ROCK Inhibitors target the trabecular meshwork outflow pathway directly. They offer a dual benefit in glaucoma treatment by reducing intraocular pressure (IOP) and providing neuroprotection while also preventing fibrosis .

Neurological Disorders

The intravenous formulation of ROCK Inhibitor fasudil has been approved for the treatment of subarachnoid haemorrhage since 1995. There’s ongoing research into oral applications for broader therapeutic use in neurological disorders .

Safety And Hazards

ROCK inhibitors are toxic and contain a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . They are moderate to severe irritant to the skin and eyes . After inhalation, if inhaled, remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration .

Orientations Futures

ROCK inhibitors have gained significant attention as emerging novel treatment options in the field of ophthalmology in recent years . The evidence supporting their efficacy in glaucoma and corneal pathology includes both in vitro and clinical studies . New drug delivery systems and drug combinations might reduce the side effect and improve the IOP-lowering effects .

Propriétés

IUPAC Name |

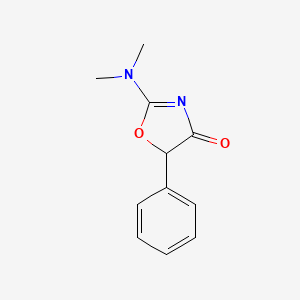

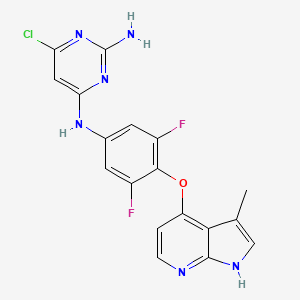

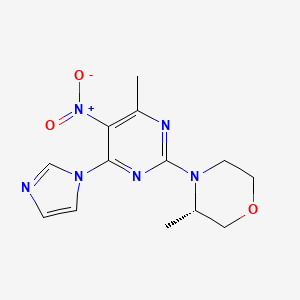

6-chloro-4-N-[3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF2N6O/c1-8-7-24-17-15(8)12(2-3-23-17)28-16-10(20)4-9(5-11(16)21)25-14-6-13(19)26-18(22)27-14/h2-7H,1H3,(H,23,24)(H3,22,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSGWEVTVGZDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=CC(=C12)OC3=C(C=C(C=C3F)NC4=CC(=NC(=N4)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468040 | |

| Record name | TC-S 7001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ROCK Inhibitor | |

CAS RN |

867017-68-3 | |

| Record name | TC-S 7001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are ROCKs and what is their role in cellular processes?

A1: ROCKs are serine/threonine protein kinases that act as downstream effectors of the small GTPase RhoA. [] They play a crucial role in various cellular functions, including:

- Smooth muscle contraction: ROCK phosphorylates the myosin-binding subunit of myosin light chain (MLC) phosphatase, inhibiting its activity and leading to contraction. []

- Cell adhesion and migration: ROCK regulates actin cytoskeletal reorganization, impacting cell adhesion, migration, and morphology. []

- Apoptosis and inflammation: ROCK signaling influences apoptosis, inflammation, and other cellular responses. [, ]

Q2: How do ROCK inhibitors exert their therapeutic effects?

A2: ROCK inhibitors bind to and inhibit the activity of ROCK kinases, thereby modulating their downstream effects. This inhibition can lead to:

- Reduced smooth muscle contraction: Beneficial in conditions like hypertension and asthma by promoting vasodilation and bronchodilation. [, ]

- Enhanced corneal wound healing: ROCK inhibitors promote corneal endothelial cell migration and proliferation, aiding in wound healing. [, ]

- Suppressed fibrosis: ROCK inhibition can reduce the activation of fibroblasts and the synthesis of extracellular matrix proteins, ameliorating fibrosis in organs like the liver and lungs. [, ]

Q3: Is there a difference between the effects of ROCK1 and ROCK2 inhibition?

A3: While both ROCK1 and ROCK2 are involved in various cellular processes, emerging evidence suggests distinct roles for each isoform. For instance, ROCK1 inhibition was found to be selectively lethal to von Hippel-Lindau (VHL)-deficient clear cell renal cell carcinoma (CC-RCC), while ROCK2 knockdown had no effect. [] Additionally, selective inhibition of ROCK1 using the compound GSK429286 showed potent pro-angiogenic properties and enhanced blood flow recovery in a mouse model of hindlimb ischemia. []

Q4: What are some examples of ROCK inhibitors and their structural characteristics?

A4: Several ROCK inhibitors have been developed, each with unique structural features. Some notable examples include:

- Fasudil [(S)-(+)-(2-methyl-5-isoquinolinyl) sulfonylhomopiperazine, 2HCl]: A first-generation ROCK inhibitor used clinically for cerebral vasospasm. [, ]

- Y-27632 [(R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarbox anecarboxamide, 2HCl]: A widely used ROCK inhibitor in research, known for its role in promoting stem cell survival and proliferation. [, ]

- Ripasudil: A fasudil derivative approved for clinical use in glaucoma and ocular hypertension. []

- GSK429286: An indazole-based ROCK inhibitor demonstrating high selectivity for ROCK1 and potent pro-angiogenic effects. []

- AT13148: An AGC kinase inhibitor targeting both ROCK1/2 and S6 kinase, showing potent synthetic lethality in VHL-deficient CC-RCC. []

Q5: Can you provide more information on the chemical structure and properties of these inhibitors?

A5: Unfortunately, the provided research abstracts do not include detailed information regarding the molecular formula, weight, or spectroscopic data for each ROCK inhibitor. Accessing comprehensive chemical databases and scientific literature on these specific compounds would be necessary for a more in-depth structural understanding.

Q6: How do structural modifications of ROCK inhibitors affect their activity and selectivity?

A6: Structural modifications significantly influence the potency and selectivity of ROCK inhibitors. For instance, fasudil and ripasudil, both isoquinoline derivatives, exhibit different pharmacological properties due to variations in their substituent groups. [] Similarly, the indazole-based GSK429286 demonstrates enhanced selectivity for ROCK isoforms compared to other ROCK inhibitors like fasudil. []

Q7: Are there efforts to develop ROCK inhibitors with improved selectivity profiles?

A7: Yes, researchers are actively exploring structural modifications to develop ROCK inhibitors with enhanced selectivity for specific ROCK isoforms or downstream targets. This selectivity is crucial for minimizing potential side effects and enhancing therapeutic efficacy in various diseases. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B1682871.png)

![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)

![(1S,4R,5S,6R,7R,8R)-6-Acetyloxy-7-amino-4-carbamoyl-4-hydroxy-8-phosphonooxy-9-oxa-3-thiabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1682879.png)